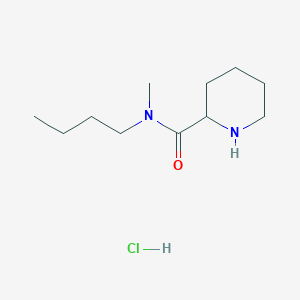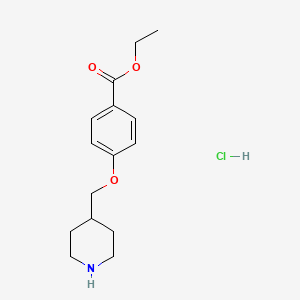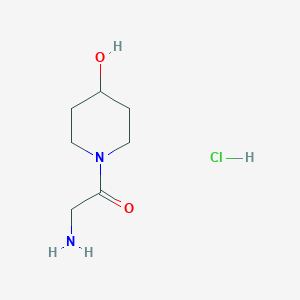
N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride
Übersicht
Beschreibung
“N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride” is a chemical compound with the CAS Number: 1211495-74-7 . It has a molecular formula of C7H11N3.2ClH .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3/c1-10(2)7-3-4-9-5-6(7)8/h3-5H,8H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 89-90°C . It has a molecular weight of 137.18 .Wissenschaftliche Forschungsanwendungen
Regioselectivity in Radical Bromination
Research by Thapa et al. (2014) explored the regioselectivity of free radical bromination in unsymmetrical dimethylated pyridines, which could inform on the reactivity and potential modifications of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride in synthetic applications. Their findings suggest that nitrogen in the ring induces deactivation through inductive effects, influencing bromination positions (Thapa, Brown, Balestri, & Taylor, 2014).
Nitrosamines in Water Technology
Nawrocki and Andrzejewski (2011) reviewed the occurrence of nitrosamines, like N-nitrosodimethylamine (NDMA), in water technology, which shares structural motifs with N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride. This work discusses the formation mechanisms and removal strategies for nitrosamines in water systems, relevant for environmental applications of related compounds (Nawrocki & Andrzejewski, 2011).
Synthesis and Applications of 1,4-Dihydropyridines
Sohal (2021) focused on 1,4-dihydropyridines, highlighting synthetic strategies and biological applications. Given the structural similarity, insights from this review could be applied to the synthesis and potential biological relevance of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride (Sohal, 2021).
Kinetics and Mechanism of NDMA Formation and Destruction
Sharma (2012) reviewed the kinetics and mechanisms of NDMA formation and destruction in water, providing a chemical perspective that could inform environmental and health impacts of similar compounds, including their formation pathways and degradation mechanisms (Sharma, 2012).
Photocatalytic Performance Enhancement
Ai et al. (2021) discussed the combination of graphitic carbon nitride and carbon dots for enhanced photocatalytic performance. This research area might offer insights into the potential use of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride in the development of new materials for environmental remediation or energy applications (Ai, Shi, Yang, Zhang, Zhang, & Lu, 2021).
Safety and Hazards
The compound has been classified with the signal word “Danger” and has hazard statements H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
4-N,4-N-dimethylpyridine-3,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10(2)7-3-4-9-5-6(7)8;;/h3-5H,8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZNNECIZMUVFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=NC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1439895.png)
![[2-Fluoro-4-(hydroxymethyl)phenyl]boronic acid](/img/structure/B1439896.png)


![4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride](/img/structure/B1439902.png)

![1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1439909.png)



![N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1439914.png)
![Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1439915.png)

